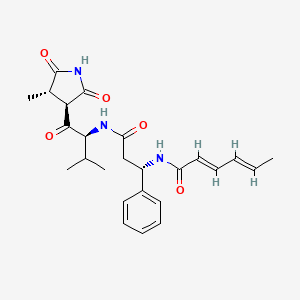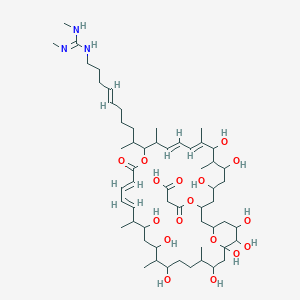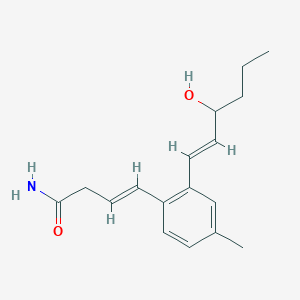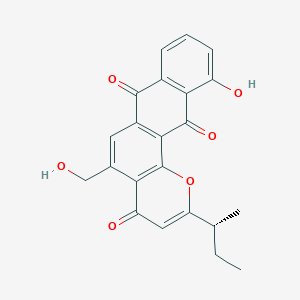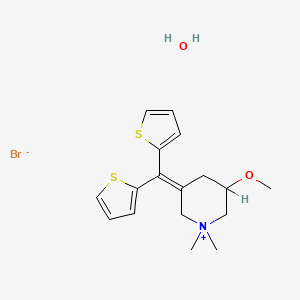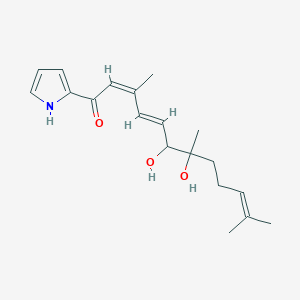
Glaciapyrrole B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glaciapyrrole B is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Discovery and Characteristics
Glaciapyrrole B is a pyrrolosesquiterpene discovered from Streptomyces sp., a strain isolated from deep-sea sediment. Along with its isomers, glaciapyrrole B undergoes photoisomerization under UV irradiation to form photoglaciapyrroles, leading to a diversification of the glaciapyrrole family compounds. Interestingly, encapsulated in nanoparticles, glaciapyrrole E and its photoisomer showed significant inhibitory activity against influenza A virus, marking the first report of antiviral effects from glaciapyrrole compounds (Ko et al., 2022).
Synthesis and Configuration
The total synthesis of glaciapyrrol A, a closely related compound, has been achieved starting from geraniol or nerol. This synthesis helped clarify the relative configuration of natural glaciapyrrol A, contributing to a better understanding of the glaciapyrrole family. The synthesis of the unnatural enantiomer of glaciapyrrol A was also achieved, establishing its absolute configuration (Riclea & Dickschat, 2011).
Early Discoveries
The initial discovery of glaciapyrroles, including glaciapyrrole B, was from a Streptomyces sp. isolated from an Alaskan marine sediment. These compounds were found alongside known diketopiperazines, establishing a basis for the further study of glaciapyrroles in scientific research (Macherla et al., 2005).
Propiedades
Nombre del producto |
Glaciapyrrole B |
|---|---|
Fórmula molecular |
C19H27NO3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(2Z,4E)-6,7-dihydroxy-3,7,11-trimethyl-1-(1H-pyrrol-2-yl)dodeca-2,4,10-trien-1-one |
InChI |
InChI=1S/C19H27NO3/c1-14(2)7-5-11-19(4,23)18(22)10-9-15(3)13-17(21)16-8-6-12-20-16/h6-10,12-13,18,20,22-23H,5,11H2,1-4H3/b10-9+,15-13- |
Clave InChI |
NNWGVLZRUNYIGS-OFPSORBISA-N |
SMILES isomérico |
CC(=CCCC(C)(C(/C=C/C(=C\C(=O)C1=CC=CN1)/C)O)O)C |
SMILES canónico |
CC(=CCCC(C)(C(C=CC(=CC(=O)C1=CC=CN1)C)O)O)C |
Sinónimos |
glaciapyrrole B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



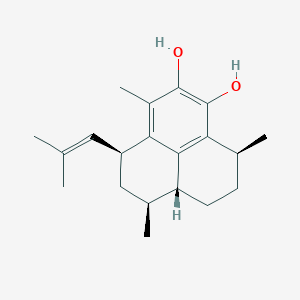
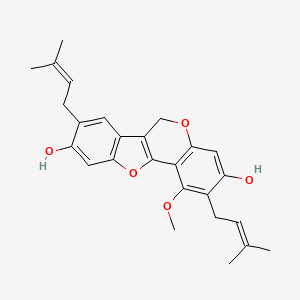
![N-[9-(4-{bis[2-(acetoxymethoxy)-2-oxoethyl]amino}-3-[2-(2-{bis[2-(acetoxymethoxy)-2-oxoethyl]amino}-5-methylphenoxy)ethoxy]phenyl)-6-(dimethylamino)-3H-xanthen-3-ylidene]-N-methylmethanaminium](/img/structure/B1244836.png)
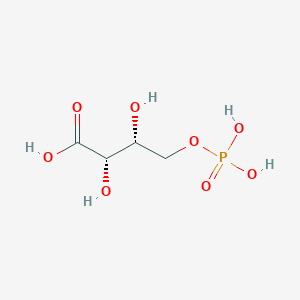
![(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1244838.png)
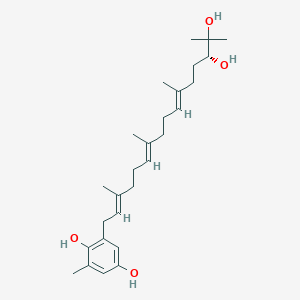
![(3aR,5aS,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1244843.png)

